2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
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Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide is an organic compound that features a bromophenyl group, a sulfanyl group, and a dichlorophenyl group
Preparation Methods
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The 3-bromobenzyl chloride reacts with thiourea to form 3-bromobenzylthiourea.
Condensation Reaction: The 3-bromobenzylthiourea undergoes a condensation reaction with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide can be compared with similar compounds such as:
- 2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
- 2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
These compounds share similar structural features but differ in the position of substituents or the nature of the substituents. The uniqueness of this compound lies in its specific combination of bromophenyl, sulfanyl, and dichlorophenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2OS/c17-13-3-1-2-11(6-13)9-23-10-16(22)21-20-8-12-4-5-14(18)7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQVNYLSQOWSDO-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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